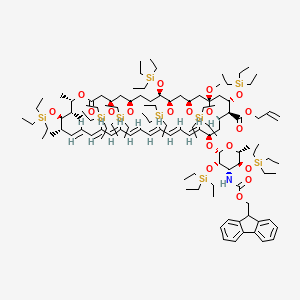
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester: is a complex chemical compound that combines the properties of several functional groups. This compound is derived from amphotericin B, a well-known antifungal agent, and is modified with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups. The addition of these groups aims to enhance the compound’s stability, solubility, and bioavailability, making it a promising candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of amphotericin B are protected using triethylsilyl chloride in the presence of a base such as imidazole. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of Fluoren-9-ylmethoxycarbonyl Group: The protected amphotericin B is then reacted with fluoren-9-ylmethoxycarbonyl chloride in the presence of a base like pyridine. This step introduces the fluoren-9-ylmethoxycarbonyl group to the molecule.
Esterification: The final step involves the esterification of the modified amphotericin B with 2-propen-1-yl ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester and carbonyl groups, potentially converting them into alcohols.
Substitution: The triethylsilyl groups can be substituted with other silyl groups or removed entirely under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the ester and carbonyl groups.
Substitution: Amphotericin B derivatives with modified silyl groups.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis due to its unique functional groups.
Biology: Studied for its potential antifungal and antibacterial properties, leveraging the activity of amphotericin B.
Medicine: Investigated for its potential as a drug delivery system, enhancing the bioavailability and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism of action of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is primarily derived from its parent compound, amphotericin B. Amphotericin B binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. The modifications with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups may enhance this interaction or provide additional pathways for activity. The molecular targets include fungal cell membranes, and the pathways involved are related to membrane integrity and ion transport.
類似化合物との比較
Similar Compounds
Amphotericin B: The parent compound, known for its antifungal properties.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Fluconazole: An antifungal agent with a different mechanism, inhibiting ergosterol synthesis.
Uniqueness
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is unique due to its combination of functional groups, which enhance its stability, solubility, and bioavailability. These modifications make it a versatile compound for various applications, distinguishing it from other antifungal agents.
特性
分子式 |
C120H215NO19Si9 |
|---|---|
分子量 |
2228.7 g/mol |
IUPAC名 |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C120H215NO19Si9/c1-34-86-126-117(123)112-109-88-98(130-118-116(140-149(59-26,60-27)61-28)113(115(97(32)129-118)139-148(56-23,57-24)58-25)121-119(124)127-93-106-104-82-76-74-80-102(104)103-81-75-77-83-105(103)106)79-73-71-69-67-65-63-62-64-66-68-70-72-78-94(29)114(138-147(53-20,54-21)55-22)95(30)96(31)128-111(122)90-100(133-142(38-5,39-6)40-7)87-99(132-141(35-2,36-3)37-4)84-85-107(135-144(44-11,45-12)46-13)108(136-145(47-14,48-15)49-16)89-101(134-143(41-8,42-9)43-10)91-120(125-33,131-109)92-110(112)137-146(50-17,51-18)52-19/h34,62-83,94-101,106-110,112-116,118H,1,35-61,84-93H2,2-33H3,(H,121,124)/b63-62+,66-64+,67-65+,70-68+,71-69+,78-72+,79-73+/t94-,95-,96-,97+,98-,99+,100+,101-,107+,108+,109-,110-,112-,113-,114+,115+,116-,118-,120+/m0/s1 |
InChIキー |
DWWUWXMZTIZXPD-PEPYUPQOSA-N |
異性体SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
正規SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



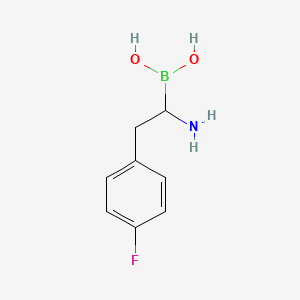

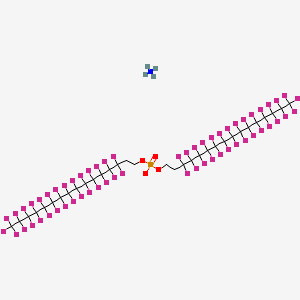
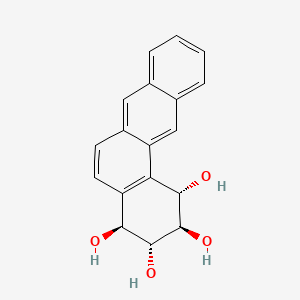

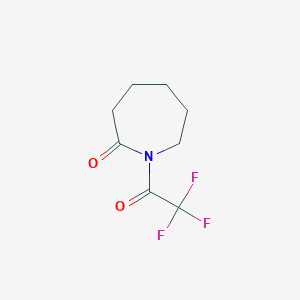
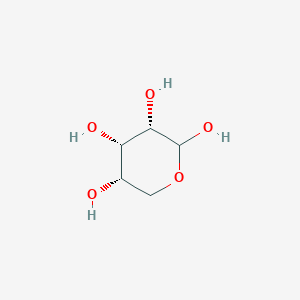
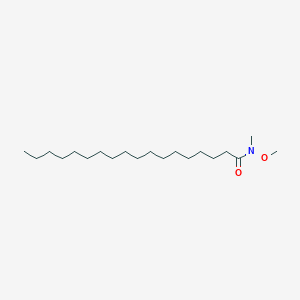
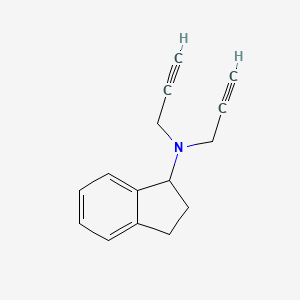
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
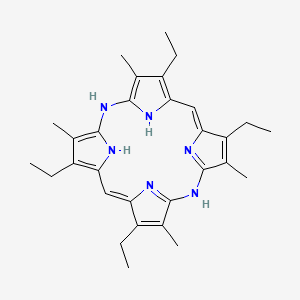

![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
